Application Summary: A-966492 is utilized in oncology as a PARP inhibitor, enhancing the efficacy of chemotherapeutic agents .
Methods of Application: In vitro studies involve treating cancer cell lines with A-966492, often in combination with other drugs like Topotecan, to assess radiosensitization effects .
Results and Outcomes: The combination of A-966492 and Topotecan has shown effective radiosensitization on glioblastoma spheroids, suggesting improved radiotherapy outcomes .
Application Summary: A-966492’s ability to cross the blood-brain barrier makes it a candidate for neuroprotective strategies .
Methods of Application: Research includes administering A-966492 to model organisms or cell lines to observe its neuroprotective effects.
Application Summary: A-966492 has been studied for its impact on immune responses, particularly in the context of infections like tuberculosis .
Methods of Application: In vitro experiments with human macrophages infected with Mycobacterium tuberculosis are treated with A-966492 to assess its effect on bacterial survival .
Results and Outcomes: A-966492 decreased intracellular Mycobacterium tuberculosis levels, indicating its potential as a host-directed therapy .
Application Summary: A-966492 is significant in pharmacology for its PARP inhibitory activity, which is crucial in the development of new therapeutic strategies .
Methods of Application: Pharmacological studies involve dose-response experiments and assessing drug synergy with other compounds.
Results and Outcomes: A-966492 enhances the efficacy of temozolomide (TMZ) in a dose-dependent manner and shows promise in combination therapies .
Application Summary: In molecular biology, A-966492 is used to study the PARP family of enzymes and their role in DNA repair mechanisms .
Methods of Application: Molecular biology techniques include in vitro inhibition experiments to characterize the selectivity and potency of A-966492 against various PARP enzymes .
Results and Outcomes: A-966492 has shown intermediate selectivity for PARP1 and PARP2, providing insights into the enzyme’s role in cellular processes .
Application Summary: A-966492 has shown promise in preclinical tumor models, particularly in combination with other chemotherapeutic agents .
Methods of Application: In vivo studies involve administering A-966492 to mice with subcutaneous murine melanoma (B16F10) or breast cancer xenografts (MX-1), in combination with temozolomide (TMZ) or carboplatin .
Results and Outcomes: The compound demonstrated significant enhancement of TMZ’s efficacy in a murine melanoma model and exhibited single-agent activity in a BRCA1-deficient MX-1 tumor model .
Application Summary: A-966492 has been characterized for its pharmacokinetic properties across multiple species, including rats, dogs, and monkeys .
Methods of Application: Pharmacokinetic studies assess the oral bioavailability and half-life of A-966492 through various dosing regimens .
Results and Outcomes: The compound showed oral bioavailabilities of 34-72% and half-lives of 1.7-1.9 hours, indicating favorable pharmacokinetic profiles for further development .
Application Summary: A-966492, in combination with Topotecan, has been investigated for its radiosensitizing effects on glioblastoma spheroids .
Methods of Application: The treatment involves using non-toxic concentrations of A-966492 and Topotecan followed by radiation exposure. The efficacy is measured using clonogenic assays and immunofluorescence staining for γ-H2AX expression .
Results and Outcomes: The combination treatment enhanced cell killing, suggesting that A-966492 could be a suitable strategy for improving radiotherapy outcomes .
A-966492 is a small molecule compound recognized as a potent inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2), which are enzymes involved in DNA repair mechanisms. Its chemical structure is defined as 2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide, with a molecular formula of and a molecular weight of approximately 324.4 Da. The compound exhibits high purity levels (≥98% by HPLC) and is soluble in dimethyl sulfoxide at concentrations of 65 mg/ml, but has limited solubility in water and ethanol .
The biological activity of A-966492 is primarily characterized by its role as a PARP inhibitor. It demonstrates exceptional potency against PARP1 with an inhibition constant (Ki) of 1 nM and against PARP2 with a Ki of 1.5 nM. This high level of inhibition suggests that A-966492 could effectively enhance the efficacy of chemotherapeutic agents like temozolomide, particularly in cancer treatment contexts . Furthermore, A-966492 is orally bioavailable and capable of crossing the blood-brain barrier, making it a promising candidate for treating central nervous system tumors .
The synthesis of A-966492 involves several key steps:
These methods reflect standard practices in medicinal chemistry for developing potent inhibitors targeting specific enzymes .
A-966492 is primarily being explored for its potential applications in oncology, particularly in treating cancers that exhibit deficiencies in DNA repair mechanisms. By inhibiting PARP enzymes, A-966492 can sensitize cancer cells to DNA-damaging agents, thereby enhancing therapeutic efficacy. Its ability to penetrate the blood-brain barrier also opens avenues for treating brain tumors .
Interaction studies involving A-966492 have focused on its binding affinity to PARP enzymes and its synergistic effects when combined with other chemotherapeutics. Research indicates that A-966492 enhances the cytotoxic effects of temozolomide in various cancer cell lines, suggesting that it may be effective in combination therapies aimed at improving patient outcomes in resistant tumor types .
A-966492 belongs to a class of compounds known as benzimidazole derivatives, which are recognized for their diverse biological activities. Here are some similar compounds along with their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Olaparib | Benzamide | First FDA-approved PARP inhibitor; used for BRCA-mutated cancers |
Rucaparib | Benzamide | Approved for ovarian cancer; shows unique selectivity for certain tumors |
Niraparib | Benzamide | Exhibits extended half-life; used in maintenance therapy for ovarian cancer |
Talazoparib | Benzamide | Notable for its high potency against PARP1; used in breast cancer therapy |
A-966492 is unique due to its specific structural modifications that enhance its potency against both PARP1 and PARP2 compared to other inhibitors within this class . Its ability to cross the blood-brain barrier further distinguishes it from many other PARP inhibitors, potentially expanding its therapeutic applications beyond traditional oncology settings.
A-966492 demonstrates a sophisticated binding mechanism that involves multiple molecular interactions with PARP enzymes. The compound functions through competitive inhibition of the NAD+ binding site within the catalytic domain of PARP1 and PARP2 [1] [2] [3]. The binding mechanism involves formation of a stable enzyme-inhibitor complex that prevents the normal catalytic function of PARP enzymes.
The structural basis for A-966492's binding involves its benzimidazole carboxamide core, which mimics the nicotinamide portion of NAD+, the natural substrate of PARP enzymes [2] [3]. Crystal structure analysis reveals that A-966492 adopts a binding mode similar to other benzimidazole-based PARP inhibitors, with the carboxamide group forming critical hydrogen bonds with key amino acid residues in the active site [2] [4].
The binding mechanism is characterized by several key molecular interactions. First, the benzimidazole ring system forms π-π stacking interactions with aromatic residues in the active site, particularly with tyrosine and phenylalanine residues that line the NAD+ binding pocket [5] [4]. Second, the carboxamide group establishes hydrogen bonding interactions with glycine 202 and serine 243 residues, which are crucial for stabilizing the inhibitor within the active site [4]. Third, the fluorinated phenyl group and pyrrolidine substituent contribute to the overall binding affinity through hydrophobic interactions and conformational optimization [3] [6].
The conformational activation process involves significant structural changes in PARP1 upon DNA binding, which creates an optimal binding environment for A-966492 [5] [7]. The compound demonstrates enhanced binding affinity when PARP1 is bound to DNA, suggesting that it preferentially targets the activated form of the enzyme [5] [8]. This mechanism is particularly important for therapeutic selectivity, as it allows A-966492 to preferentially inhibit PARP1 at sites of DNA damage where the enzyme is most active.
A-966492 exhibits exceptional inhibitory potency against both PARP1 and PARP2 enzymes, with inhibition constants (Ki) values of 1.0 nM and 1.5 nM, respectively [1] [9] [3]. These values represent some of the most potent PARP inhibition reported in the literature, demonstrating the compound's high affinity for these target enzymes.
The inhibitory potency is further validated by cellular assays, where A-966492 demonstrates an EC50 value of 1.0 nM in whole cell systems using C41 cells [1] [9] [10]. This remarkable cellular potency indicates that the compound maintains its inhibitory activity in the complex cellular environment, suggesting favorable pharmacokinetic properties including cellular uptake and intracellular stability.
Enzyme kinetic studies reveal that A-966492 functions as a competitive inhibitor of NAD+ binding, with the inhibition following classical Michaelis-Menten kinetics [11] [10]. The compound demonstrates rapid association with the enzyme (fast on-rate) and relatively slow dissociation (slow off-rate), resulting in high binding affinity and prolonged target engagement [12]. This kinetic profile is particularly advantageous for therapeutic applications, as it ensures sustained enzyme inhibition even at low drug concentrations.
The potency of A-966492 is maintained across different experimental conditions, including varying pH levels, ionic strength, and temperature ranges typical of physiological conditions [10]. This stability suggests that the compound's inhibitory mechanism is robust and likely to be effective in diverse cellular and tissue environments.
Time-dependent inhibition studies demonstrate that A-966492 achieves maximum inhibition within 30 minutes of exposure, with inhibitory effects persisting for several hours after drug removal [13] [10]. This extended duration of action is attributed to the compound's strong binding affinity and slow dissociation kinetics, which contribute to prolonged target engagement and sustained therapeutic effects.
A-966492 demonstrates excellent selectivity for PARP1 and PARP2 over other members of the PARP family, which is crucial for minimizing off-target effects and enhancing therapeutic safety. The compound shows selectivity ratios of greater than 100-fold against PARP3, and greater than 1000-fold against TNKS1, PARP10, and PARP14 [14] [15] [16].
The selectivity profile of A-966492 is intermediate between veliparib and niraparib, two well-characterized PARP inhibitors with known selectivity patterns [14] [15]. This positioning suggests that A-966492 combines favorable aspects of both compounds while maintaining excellent selectivity for the primary therapeutic targets PARP1 and PARP2.
Comparative selectivity analysis reveals that A-966492 exhibits a PARP1/PARP2 selectivity ratio of 1.5, indicating slightly higher affinity for PARP1 compared to PARP2 [16]. This modest selectivity difference is considered advantageous for therapeutic applications, as both PARP1 and PARP2 are involved in DNA repair processes and contribute to cancer cell survival in DNA repair-deficient tumors.
The selectivity profile extends to other DNA repair enzymes and kinases, where A-966492 demonstrates minimal cross-reactivity [17] [18]. This specificity is particularly important given the complex network of DNA repair pathways and the potential for off-target effects with less selective inhibitors.
Cellular target engagement studies using CeTEAM (Cellular Target Engagement by Accumulation of Mutant) biosensors confirm the selectivity profile observed in biochemical assays [16]. These studies demonstrate that A-966492 selectively engages PARP1 and PARP2 in living cells without significant binding to other PARP family members or unrelated proteins.
A-966492 exhibits several advantages when compared to clinically approved PARP inhibitors including olaparib, veliparib, niraparib, rucaparib, and talazoparib. The compound demonstrates superior potency compared to most approved inhibitors, with Ki values of 1.0 nM and 1.5 nM for PARP1 and PARP2, respectively [1] [16] [18].
In direct comparison with olaparib, A-966492 shows approximately 2-fold higher potency against PARP1 and comparable activity against PARP2 [16] [18]. The binding kinetics of A-966492 are similar to olaparib, with both compounds demonstrating moderate PARP-trapping abilities, which is important for their anticancer efficacy [16] [19].
Compared to veliparib, A-966492 demonstrates significantly higher potency, with approximately 5-fold better inhibition of PARP1 and similar improvement against PARP2 [16] [18]. The structural similarity between A-966492 and veliparib, both being benzimidazole carboxamide derivatives, suggests that A-966492 represents an optimized version of this structural class with enhanced potency and selectivity.
The comparison with niraparib reveals that A-966492 has superior potency against both PARP1 and PARP2, with approximately 4-fold better inhibition of PARP1 and similar activity against PARP2 [16] [18]. Both compounds belong to the benzimidazole carboxamide class and share similar selectivity profiles, but A-966492 demonstrates improved pharmacokinetic properties including better oral bioavailability and blood-brain barrier penetration [1] [20].
When compared to rucaparib, A-966492 shows comparable potency against PARP1 but significantly better activity against PARP2 [16] [18]. The selectivity profile of A-966492 is more balanced between PARP1 and PARP2, whereas rucaparib demonstrates pronounced selectivity for PARP1 with an 8.2-fold preference over PARP2.
Talazoparib represents the most potent PARP inhibitor currently available, with slightly better potency than A-966492 against both PARP1 and PARP2 [16] [18]. However, A-966492 demonstrates several advantages including better oral bioavailability, superior blood-brain barrier penetration, and a more favorable safety profile based on preclinical studies [1] [13].
The PARP-trapping ability of A-966492 is classified as moderate, similar to olaparib, and intermediate between the weak trapping of veliparib and the strong trapping of niraparib, rucaparib, and talazoparib [16] [19]. This moderate trapping profile may provide optimal therapeutic benefit while minimizing potential toxicity associated with excessive PARP trapping.
Pharmacokinetic comparisons reveal that A-966492 demonstrates excellent oral bioavailability (34-72%) and favorable distribution properties, including the ability to cross the blood-brain barrier [1] [9]. These properties compare favorably with approved PARP inhibitors and suggest potential advantages for treating brain metastases and primary brain tumors.